tert-Butyl (2-amino-5-methoxyphenyl)carbamate
Overview
Description
tert-Butyl (2-amino-5-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a phenyl ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various biologically active compounds . The specific targets would depend on the final compound that it is used to synthesize.
Mode of Action
It’s known that this compound is used in the synthesis of dipeptides . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Biochemical Pathways
It’s known that this compound is used in the synthesis of dipeptides , which play crucial roles in various biochemical pathways, including protein synthesis and metabolism.
Preparation Methods
The synthesis of tert-Butyl (2-amino-5-methoxyphenyl)carbamate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . One common synthetic route starts with commercially available 4-fluoro-2-methoxy-5-nitroaniline, which undergoes acylation to form an intermediate. This intermediate then undergoes nucleophilic substitution and reduction to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
tert-Butyl (2-amino-5-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, boron reagents, and strong acids like trifluoroacetic acid . For example, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenyl derivatives.
Scientific Research Applications
tert-Butyl (2-amino-5-methoxyphenyl)carbamate has diverse applications in scientific research. It is used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is an important drug in cancer treatment . The compound’s unique properties make it an ideal candidate for studying biological processes and drug development. Additionally, it is used in chemical transformations and biocatalytic processes due to its reactivity and stability .
Comparison with Similar Compounds
tert-Butyl (2-amino-5-methoxyphenyl)carbamate can be compared with other similar compounds, such as tert-Butyl carbamate, tert-Butyl-N-methylcarbamate, and tert-Butyl (4-amino-2-methoxyphenyl)carbamate . These compounds share the tert-butyl group but differ in their specific functional groups and overall structure. The presence of the amino and methoxy groups in this compound makes it unique and suitable for specific applications in research and development .
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQUUXZLWAIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680048 | |
Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362670-09-5 | |
Record name | tert-Butyl (2-amino-5-methoxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Boc-5-methoxy-1,2-benzenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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